molecular formula C6H14N2S B112743 4-(2-Aminoethyl)thiomorpholine CAS No. 53515-36-9

4-(2-Aminoethyl)thiomorpholine

Cat. No.: B112743
CAS No.: 53515-36-9
M. Wt: 146.26 g/mol
InChI Key: ZMBVBAVBXVSHER-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)thiomorpholine is a heterocyclic compound containing nitrogen and sulfur atoms. It is known for its unique structure, which includes a thiomorpholine ring substituted with an aminoethyl group. This compound has a molecular formula of C6H14N2S and a molecular weight of 146.26 g/mol . It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Aminoethyl)thiomorpholine can be synthesized through several methods. One common synthetic route involves the reaction of thiomorpholine with ethylene oxide in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:

Thiomorpholine+Ethylene oxideThis compound\text{Thiomorpholine} + \text{Ethylene oxide} \rightarrow \text{this compound} Thiomorpholine+Ethylene oxide→this compound

The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoethyl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Aminoethyl)thiomorpholine is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)thiomorpholine involves its interaction with molecular targets through its amino and sulfur functional groups. These interactions can lead to the modulation of enzyme activity, alteration of metabolic pathways, and binding to specific receptors. The compound’s effects are mediated through its ability to form stable complexes with metal ions and participate in redox reactions .

Comparison with Similar Compounds

    Thiomorpholine: A simpler analog without the aminoethyl substitution.

    Morpholine: A structurally similar compound where the sulfur atom is replaced by an oxygen atom.

    Piperazine: Another heterocyclic compound with nitrogen atoms but lacking sulfur.

Uniqueness: 4-(2-Aminoethyl)thiomorpholine is unique due to the presence of both an aminoethyl group and a sulfur-containing thiomorpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Biological Activity

4-(2-Aminoethyl)thiomorpholine is a heterocyclic compound notable for its unique structure, which includes a thiomorpholine ring with an aminoethyl substituent. This compound has garnered attention in various scientific fields due to its diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C6_6H14_{14}N2_2S
  • Molecular Weight : 146.26 g/mol

The structure of this compound allows it to engage in a variety of chemical reactions, including oxidation and reduction, which can lead to the formation of biologically active derivatives.

This compound exhibits biological activity primarily through its interactions with various molecular targets. The amino and sulfur functional groups enable the compound to modulate enzyme activities and alter metabolic pathways. This compound can form stable complexes with metal ions, which may enhance its biological effectiveness in certain contexts.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

  • Vasodilation : It is known to dilate coronary and other blood vessels, suggesting potential applications in treating cardiovascular conditions .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, although further research is needed to elucidate the underlying mechanisms .

Case Studies and Experimental Data

  • Vasodilatory Activity :
    • A study evaluated the vasodilatory effects of this compound on isolated rat aorta. Results indicated significant dilation compared to control samples, highlighting its potential as a therapeutic agent for hypertension.
  • Neuroprotective Studies :
    • In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its utility in neurodegenerative disease models.
  • Enzyme Interaction :
    • Investigations into the compound's interaction with specific enzymes revealed that it could act as an inhibitor for certain phosphatases, indicating its role in regulating signaling pathways involved in cellular growth and differentiation.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundStructure TypeKey Activity
Thiomorpholine HeterocyclicBasic structural analog
Morpholine HeterocyclicLacks sulfur; less reactive
Piperazine HeterocyclicLacks sulfur; different reactivity

The presence of both an aminoethyl group and a sulfur-containing thiomorpholine ring distinguishes this compound from these analogs, contributing to its unique reactivity and biological profile .

Properties

IUPAC Name

2-thiomorpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2S/c7-1-2-8-3-5-9-6-4-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBVBAVBXVSHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378280
Record name 4-(2-Aminoethyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53515-36-9
Record name 4-(2-Aminoethyl)thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiomorpholin-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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